molecular formula C8H8N4O B13697069 2-(4-Pyrimidinyl)imidazole-5-methanol

2-(4-Pyrimidinyl)imidazole-5-methanol

Cat. No.: B13697069
M. Wt: 176.18 g/mol
InChI Key: SNAFYBIQXZAUFQ-UHFFFAOYSA-N
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Description

2-(4-Pyrimidinyl)imidazole-5-methanol is an imidazole derivative characterized by a pyrimidinyl substituent at the 4-position of the imidazole ring and a hydroxymethyl (-CH2OH) group at the 5-position.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

(2-pyrimidin-4-yl-1H-imidazol-5-yl)methanol

InChI

InChI=1S/C8H8N4O/c13-4-6-3-10-8(12-6)7-1-2-9-5-11-7/h1-3,5,13H,4H2,(H,10,12)

InChI Key

SNAFYBIQXZAUFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C2=NC=C(N2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pyrimidinyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyrimidinylamine with glyoxal in the presence of ammonium acetate, followed by reduction to yield the desired compound . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Pyrimidinyl)imidazole-5-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

2-(4-Pyrimidinyl)imidazole-5-methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Pyrimidinyl)imidazole-5-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 5-Methyl-2-phenyl-1H-imidazole-4-methanol (CAS 13682-32-1) Substituents: Methyl (5-position), phenyl (2-position), hydroxymethyl (4-position) . Comparison: The hydroxymethyl group at the 4-position contrasts with 2-(4-Pyrimidinyl)imidazole-5-methanol’s hydroxymethyl at the 5-position. The phenyl group in this analog introduces lipophilicity, whereas the pyrimidinyl group in the target compound may enhance hydrogen bonding due to its nitrogen-rich aromatic ring .
  • (2-Phenyl-1H-imidazol-5-yl)methanol (CAS 43002-54-6) Substituents: Phenyl (2-position), hydroxymethyl (5-position) . Comparison: Shares the hydroxymethyl group at the 5-position with the target compound.
  • Fluorophenyl- and Trifluoromethyl-Substituted Imidazoles

    • Example: 2-((4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol (Compound 6 in ).
    • Comparison: Electron-withdrawing groups like fluorine and trifluoromethyl enhance metabolic stability and acidity. The pyrimidinyl group in the target compound may similarly stabilize the molecule but through resonance effects rather than inductive withdrawal .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound* C8H8N4O 176.18 (estimated) Pyrimidinyl (4), -CH2OH (5)
5-Methyl-2-phenyl-1H-imidazole-4-methanol C11H12N2O 188.23 Phenyl (2), -CH2OH (4)
(2-Phenyl-1H-imidazol-5-yl)methanol C10H10N2O 174.20 Phenyl (2), -CH2OH (5)

*Note: Estimated values based on structural analogs.

Research Findings and Implications

  • Thermal Stability : Fluorinated analogs () exhibit high thermal stability due to strong C-F bonds. The pyrimidinyl group’s resonance stabilization may similarly increase thermal resistance .
  • Toxicity Profile : Hydroxymethyl groups generally reduce toxicity compared to halogens. However, pyrimidinyl substituents may introduce hepatotoxicity risks if metabolized into reactive intermediates .

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